(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone
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Overview
Description
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone is a complex organic compound that features a pyrimidine ring substituted with chlorine, a pyrrolidine ring, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone typically involves multiple steps, starting with the preparation of the pyrimidine and pyrrolidine intermediates. One common method involves the following steps:
Synthesis of 5-Chloropyrimidin-2-ol: This can be achieved by chlorination of pyrimidine-2-ol using a chlorinating agent such as phosphorus oxychloride (POCl3).
Formation of Pyrrolidine Intermediate: Pyrrolidine can be synthesized from pyrrolidine-2-carboxylic acid through reduction reactions.
Coupling Reaction: The 5-chloropyrimidin-2-ol is then coupled with the pyrrolidine intermediate using a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF).
Introduction of Difluorophenyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to the disruption of cellular processes, ultimately resulting in therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **(5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone
- **(5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone
Uniqueness
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenyl group, in particular, enhances its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2N3O2/c16-10-6-19-15(20-7-10)23-11-3-4-21(8-11)14(22)9-1-2-12(17)13(18)5-9/h1-2,5-7,11H,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFIYYRLKKUNGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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